molecular formula C21H35N3O B12916888 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one CAS No. 144841-25-8

2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one

Cat. No.: B12916888
CAS No.: 144841-25-8
M. Wt: 345.5 g/mol
InChI Key: QUOUGPYDLQADBS-UHFFFAOYSA-N
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Description

2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a pentadecyl (C15H31) chain at position 2. The compound’s core structure is shared with pharmacologically active imidazo[1,2-a]pyrimidine derivatives, which are studied for antitumor, antimicrobial, and enzyme-modulating activities .

Properties

CAS No.

144841-25-8

Molecular Formula

C21H35N3O

Molecular Weight

345.5 g/mol

IUPAC Name

2-pentadecyl-8H-imidazo[1,2-a]pyrimidin-7-one

InChI

InChI=1S/C21H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-24-17-16-20(25)23-21(24)22-19/h16-18H,2-15H2,1H3,(H,22,23,25)

InChI Key

QUOUGPYDLQADBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CN2C=CC(=O)NC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of a suitable aldehyde with an amine and a ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of imidazo[1,2-a]pyrimidinones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

Lipophilicity and Bioavailability : The pentadecyl chain confers exceptional hydrophobicity, which may enhance tissue penetration but reduce aqueous solubility compared to cyclopentyl or hydroxy/methyl-substituted analogs .

Biological Activity : Cyclopentyl-substituted analogs exhibit antitumor activity (IC50 ~10 µM), suggesting that bulky alkyl groups enhance interactions with hydrophobic enzyme pockets. The pentadecyl analog’s longer chain may further optimize binding to lipid-rich targets .

Polar vs. Nonpolar Substituents: Hydroxy and methyl groups (e.g., in 2-hydroxy-7-methyl derivatives) improve solubility but may limit membrane permeability, highlighting a trade-off between bioavailability and activity .

Comparison with Heterocyclic Core Variants

Compounds with related heterocyclic cores but differing substituents or ring systems include:

Table 2: Core Structure Comparison
Compound Class Core Structure Notable Examples Biological Activity
Imidazo[1,2-a]pyrimidines Fused imidazole + pyrimidine 2-Pentadecyl derivative (this compound) Antitumor, enzyme modulation
Triazolo[1,5-a]pyrimidines Fused triazole + pyrimidine 6-Bromo-triazolo[1,5-a]pyrimidin-7(1H)-one Apoptosis induction in cancer
Pyrimido[1,2-a]benzimidazoles Fused pyrimidine + benzimidazole 1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Enzyme inhibition
Key Observations:

Halogen vs.

Biological Activity

2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one is a synthetic compound belonging to the imidazopyrimidine class, which has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its imidazo and pyrimidine rings, which contribute to its biological properties. The presence of a pentadecyl chain enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Research indicates that compounds within the imidazopyrimidine class may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Immune Responses : Some derivatives have been identified as modulators of immune pathways, particularly those involving the STING (stimulator of interferon genes) pathway, which is crucial for antitumor immunity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, compounds that share structural similarities have demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo models.

CompoundActivity TypeModelReference
This compoundAntitumorSyngeneic 4T1 mouse model
Related Imidazo DerivativesENPP1 InhibitionVarious cancer cell lines

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. By activating the STING pathway, it may enhance the immune response against tumors. This mechanism is particularly relevant in the context of cancer immunotherapy.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The concentration-dependent effects indicate a promising therapeutic window for further exploration.
  • In Vivo Efficacy : In vivo studies utilizing mouse models have demonstrated significant tumor reduction when treated with this compound compared to control groups. The results suggest that further optimization could lead to effective cancer therapies.

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